molecular formula C26H19N3O3 B3556444 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide

Cat. No. B3556444
M. Wt: 421.4 g/mol
InChI Key: MVNFAUPGPSNPTE-UHFFFAOYSA-N
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Description

“N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 1,3,4-oxadiazoles . Another method involves the reaction of the appropriate 2-furoyl thiosemicarbazide and potassium hydroxide in ethanol for 3 h under reflux, followed by acidification with acetic acid .

properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c30-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)27-21-15-13-20(14-16-21)25-28-29-26(32-25)22-12-7-17-31-22/h1-17,23H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNFAUPGPSNPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
Reactant of Route 5
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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
Reactant of Route 6
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N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide

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